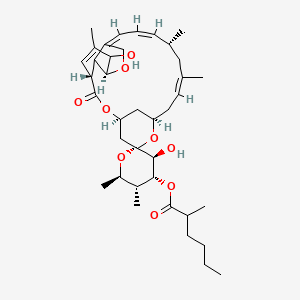
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B is a complex chemical compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This particular compound is a derivative of milbemycin B, modified to enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B involves multiple steps, starting from the core structure of milbemycin B. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Epoxidation: Formation of the epoxy ring.
Methylation: Addition of methyl groups to enhance stability.
Esterification: Attachment of the 2-methyl-1-oxohexyl group.
Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the milbemycin B core, followed by chemical modification steps. The fermentation process uses genetically engineered strains of Streptomyces bacteria, optimized for high yield production. The subsequent chemical modifications are carried out in controlled environments to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify activity.
Hydrolysis: Breaking of ester bonds to release the parent compound and the ester group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while hydrolysis will produce the parent milbemycin B and the ester group.
Aplicaciones Científicas De Investigación
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide synthesis and modification.
Biology: Investigated for its effects on various biological systems, including its anthelmintic and insecticidal properties.
Medicine: Explored for potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new pesticides and anthelmintic agents.
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, primarily in the nervous system of parasites and insects. It interferes with neurotransmission, leading to paralysis and death of the target organism. The key pathways involved include:
Glutamate-gated chloride channels: The compound enhances the influx of chloride ions, disrupting normal neural function.
GABA receptors: It also affects gamma-aminobutyric acid (GABA) receptors, further inhibiting neural activity.
Comparación Con Compuestos Similares
Similar Compounds
Avermectins: Another group of macrolide antibiotics with similar anthelmintic and insecticidal properties.
Ivermectin: A well-known derivative of avermectin, widely used in veterinary and human medicine.
Emamectin: Another milbemycin derivative with potent insecticidal activity.
Uniqueness
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B is unique due to its specific modifications, which enhance its stability and biological activity compared to other milbemycins and avermectins. Its ability to target multiple pathways makes it a versatile and potent compound for various applications.
Propiedades
Número CAS |
51798-80-2 |
|---|---|
Fórmula molecular |
C38H56O9 |
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
[(1R,3'S,4S,4'R,5'R,6S,6'R,8R,10Z,13R,14Z,16E,20S)-3',21-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate |
InChI |
InChI=1S/C38H56O9/c1-8-9-12-23(4)36(41)45-33-25(6)26(7)46-38(35(33)40)19-29-18-28(47-38)15-14-22(3)16-21(2)11-10-13-27-20-43-34-31(27)30(37(42)44-29)17-24(5)32(34)39/h10-11,13-14,17,21,23,25-26,28-35,39-40H,8-9,12,15-16,18-20H2,1-7H3/b11-10-,22-14-,27-13-/t21-,23?,25+,26+,28+,29-,30+,31?,32?,33+,34-,35-,38+/m0/s1 |
Clave InChI |
HGECLQOUXXUZBC-YVQUFBSKSA-N |
SMILES isomérico |
CCCCC(C)C(=O)O[C@@H]1[C@@H]([C@H](O[C@]2([C@H]1O)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C/4\CO[C@H]5C4[C@@H](C=C(C5O)C)C(=O)O3)C)/C)C)C |
SMILES canónico |
CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4C(C=C(C5O)C)C(=O)O3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


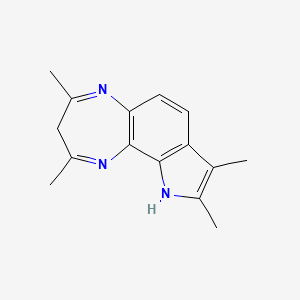
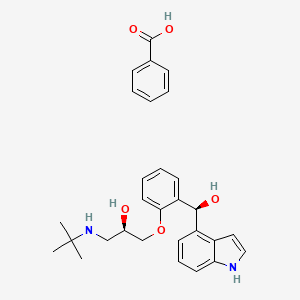


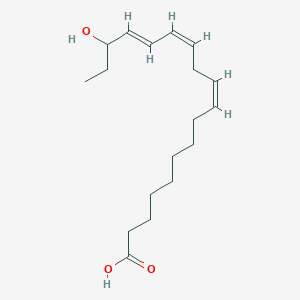
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
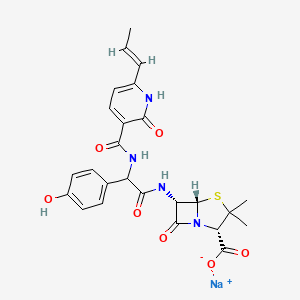
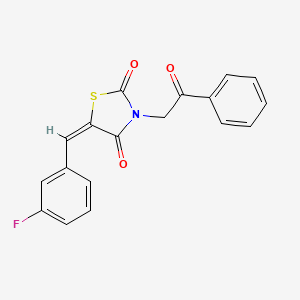

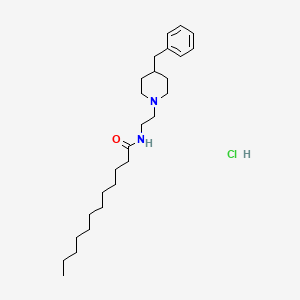
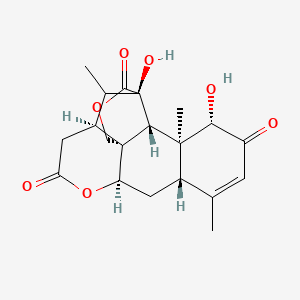
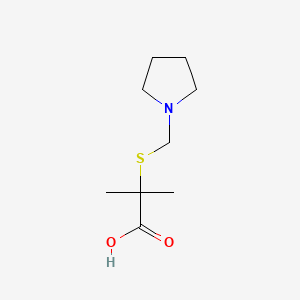
![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
